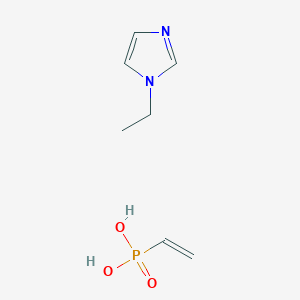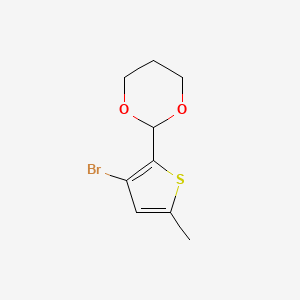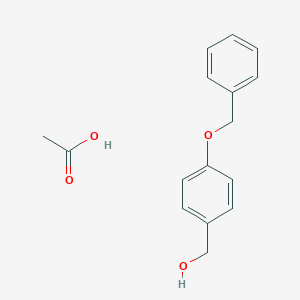
Acetic acid;(4-phenylmethoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(4-phenylmethoxyphenyl)methanol is a compound that combines the properties of acetic acid and (4-phenylmethoxyphenyl)methanol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (4-phenylmethoxyphenyl)methanol is an aromatic alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(4-phenylmethoxyphenyl)methanol typically involves the esterification of acetic acid with (4-phenylmethoxyphenyl)methanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the reaction rate and selectivity. Additionally, continuous flow reactors may be employed to optimize the production process.
化学反応の分析
Types of Reactions
Acetic acid;(4-phenylmethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The aromatic alcohol group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces substituted aromatic compounds.
科学的研究の応用
Acetic acid;(4-phenylmethoxyphenyl)methanol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;(4-phenylmethoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Oxidative Stress: Inducing or mitigating oxidative stress in cells, affecting cellular functions and viability.
類似化合物との比較
Similar Compounds
Acetic acid;phenylmethanol: Similar structure but lacks the methoxy group on the aromatic ring.
Acetic acid;4-methoxyphenylmethanol: Similar structure but lacks the phenyl group on the aromatic ring.
Acetic acid;benzyl alcohol: Similar structure but lacks the methoxy and phenyl groups.
Uniqueness
Acetic acid;(4-phenylmethoxyphenyl)methanol is unique due to the presence of both phenyl and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
142800-66-6 |
|---|---|
分子式 |
C16H18O4 |
分子量 |
274.31 g/mol |
IUPAC名 |
acetic acid;(4-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H14O2.C2H4O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13;1-2(3)4/h1-9,15H,10-11H2;1H3,(H,3,4) |
InChIキー |
RZTCLWRUENWJAI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


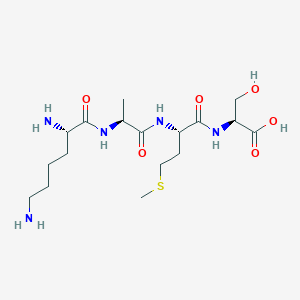
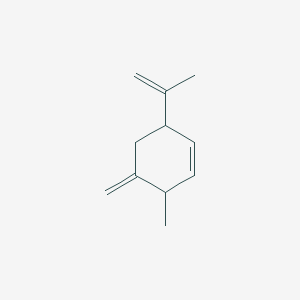
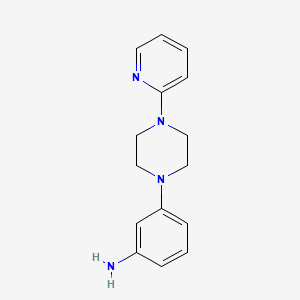
![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylimidazo[1,2-a]pyridine)](/img/structure/B12539230.png)
![4-[(Naphthalen-1-yl)oxy]but-2-yn-1-amine](/img/structure/B12539254.png)
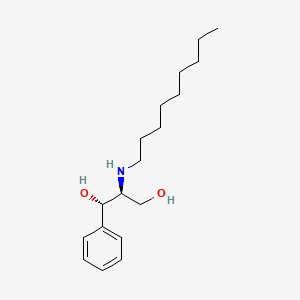
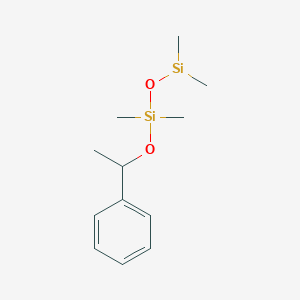
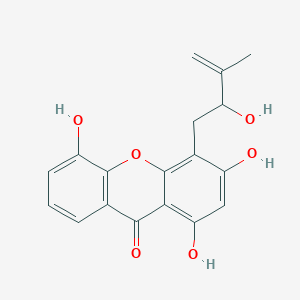
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
![5-[[4-(3-Phenoxypropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12539285.png)
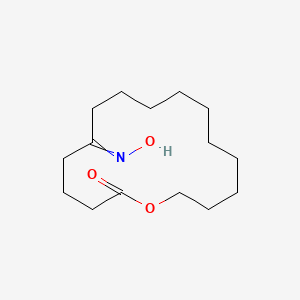
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
